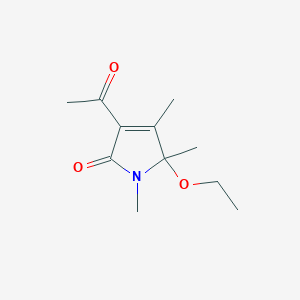
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound that belongs to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, an ethoxy group, and three methyl groups attached to a pyrrol-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,5-trimethylpyrrole in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes cyclization to form the desired pyrrol-2-one derivative.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 2,4,5-trimethylpyrrole, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-2,3-dione derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Ammonia (NH₃) or thiol (RSH) in ethanol
Major Products
Oxidation: Pyrrol-2,3-dione derivatives
Reduction: 3-Hydroxy-5-ethoxy-1,4,5-trimethylpyrrol-2-one
Substitution: 3-Acetyl-5-amino-1,4,5-trimethylpyrrol-2-one
Aplicaciones Científicas De Investigación
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetyl-5-methoxy-1,4,5-trimethylpyrrol-2-one
- 3-Acetyl-5-propoxy-1,4,5-trimethylpyrrol-2-one
- 3-Acetyl-5-butoxy-1,4,5-trimethylpyrrol-2-one
Uniqueness
3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one is unique due to the presence of the ethoxy group, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
132561-08-1 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-6-15-11(4)7(2)9(8(3)13)10(14)12(11)5/h6H2,1-5H3 |
Clave InChI |
SLNQFJILJJUIPN-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
SMILES canónico |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Sinónimos |
2H-Pyrrol-2-one,3-acetyl-5-ethoxy-1,5-dihydro-1,4,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















